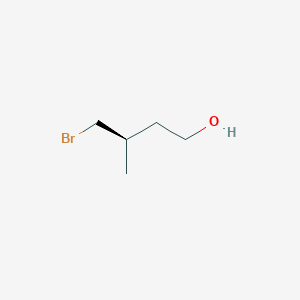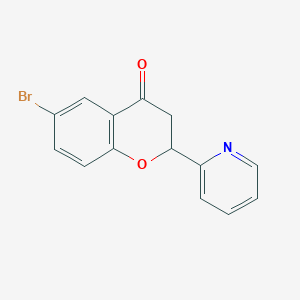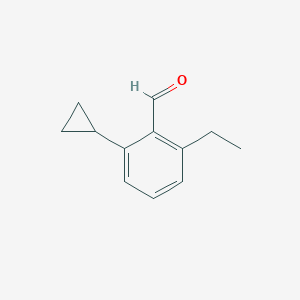
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of 6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with ethynyl bromide under basic conditions . The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dichloromethane at reflux temperature for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and specific catalysts depending on the reaction type. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its diverse biological activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . For example, it can inhibit bacterial topoisomerases, leading to antibacterial effects . The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can interact with biological macromolecules .
Comparison with Similar Compounds
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole can be compared with other thiazole derivatives, such as:
2-Methylbenzothiazole: Known for its antimicrobial activity.
Benzo[d]imidazo[2,1-b]thiazole: Studied for its anticancer and anxiolytic properties.
Thiazole-2-thiol: Used as an antibacterial agent.
The uniqueness of this compound lies in its ethynyl and methylthio substituents, which confer distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H7NS2 |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
6-ethynyl-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H7NS2/c1-3-7-4-5-8-9(6-7)13-10(11-8)12-2/h1,4-6H,2H3 |
InChI Key |
JASMHLYNCODRMU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)C#C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate](/img/structure/B8557913.png)




![(8-Morpholinoimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B8557948.png)
![(R)-8,9-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8557953.png)
amine](/img/structure/B8557956.png)





